(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(thiophen-2-yl)methanone
Description
The compound "(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(thiophen-2-yl)methanone" is a piperidine-based methanone derivative featuring a 4-methoxyphenylthio methyl group and a thiophen-2-yl moiety. Its molecular formula is C₁₈H₁₉NO₂S₂ (molecular weight: 361.5) . The 4-methoxyphenylthio group contributes to lipophilicity, while the thiophene ring may enhance π-π stacking interactions in biological systems. Although specific pharmacological data are unavailable, its structural analogs are often explored for central nervous system (CNS) targets or enzyme modulation due to piperidine’s conformational flexibility and thiophene’s electronic properties.
Properties
IUPAC Name |
[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S2/c1-21-15-4-6-16(7-5-15)23-13-14-8-10-19(11-9-14)18(20)17-3-2-12-22-17/h2-7,12,14H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYVNVKCKUWFLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(thiophen-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the methoxyphenyl group: This step often involves nucleophilic substitution reactions where the methoxyphenyl group is introduced to the piperidine ring.
Introduction of the thiophene moiety: This can be done through cross-coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of (4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(thiophen-2-yl)methanone exhibit significant anticancer properties. The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression, such as CDC42, which plays a critical role in cell signaling and tumorigenesis. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, modulating pathways associated with cell cycle regulation and apoptosis.
Neurological Disorders
The compound is also being investigated for its potential in treating central nervous system disorders. It may have implications for conditions such as mild cognitive impairment and early dementia, including Alzheimer's disease. This is primarily attributed to its ability to inhibit 11β-hydroxysteroid dehydrogenase type 1, which is linked to metabolic syndromes and cognitive decline .
Enzymatic Inhibition
The compound acts as an inhibitor of several key enzymes that are involved in metabolic processes and disease states. Its inhibition of 11β-hydroxysteroid dehydrogenase type 1 can lead to beneficial effects in metabolic syndrome, including improvements in insulin sensitivity and reductions in hypertension and lipid disorders .
Interaction with Receptors
Studies have shown that the compound interacts with various biological receptors, which may enhance its therapeutic efficacy. For example, its structural components allow for better binding affinity to target receptors involved in neurotransmission and metabolic regulation .
Case Study: Anticancer Properties
A study conducted on the effects of this compound on melanoma cells demonstrated a significant reduction in cell viability when treated with the compound. The mechanism was linked to the activation of apoptotic pathways, showcasing its potential as an anticancer agent.
Case Study: Neurological Effects
Another research effort focused on the compound's impact on cognitive function in animal models of Alzheimer's disease. The results indicated improved cognitive performance and reduced amyloid plaque formation, suggesting a protective effect against neurodegeneration .
Mechanism of Action
The mechanism of action of (4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis of the target compound and its analogs, focusing on structural variations, synthetic methods, and inferred physicochemical properties.
Key Findings:
Core Structure Variations: Piperidine vs. Thiazole vs. Piperidine: Thiazole-based analogs (e.g., 4r) lack the piperidine ring’s flexibility, which may reduce binding to conformational-sensitive targets .
Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl group in compound 21 enhances metabolic stability and electron-deficient character, favoring interactions with hydrophobic enzyme pockets .
Synthetic Approaches :
- Most analogs (e.g., 21, 74) are synthesized via carbodiimide-mediated coupling (HOBt/TBTU), suggesting the target compound may follow a similar route .
- Thiazole derivatives (e.g., 4r) employ α-oxothioamide cyclization, a regioselective method distinct from piperidine-based syntheses .
Molecular Weight: Piperazine analogs (e.g., 21) have higher molecular weights (~400 vs. 361.5), which may reduce oral bioavailability .
Biological Activity
The compound (4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(thiophen-2-yl)methanone, with the CAS number 1421453-81-7, is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes existing research findings on its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 425.6 g/mol. The structure features a piperidine ring, a methoxyphenyl group, and a thiophene moiety, which are common motifs in many bioactive compounds.
| Property | Value |
|---|---|
| CAS Number | 1421453-81-7 |
| Molecular Formula | C25H31NO3S |
| Molecular Weight | 425.6 g/mol |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a related compound demonstrated potent antiproliferative effects against various human cancer cell lines, including A549 (lung cancer) and HT-1080 (fibrosarcoma), with IC50 values in the low micromolar range . The mechanism of action often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.
Neuropharmacological Effects
The compound has been evaluated for its effects on dopamine receptors. Specifically, it has shown selective agonistic activity towards the D3 dopamine receptor, which is implicated in various neuropsychiatric disorders. In vitro studies have demonstrated that it promotes β-arrestin translocation and G protein activation, suggesting potential therapeutic applications in treating conditions like schizophrenia and depression .
Antimicrobial Activity
Research into the antimicrobial properties of related piperidine derivatives indicates that modifications to the structure can enhance antibacterial and antifungal activities. For example, compounds with similar structural features have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The presence of electron-donating groups significantly influences their antibacterial potency.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Dopamine Receptors : The compound's affinity for D3 receptors suggests it may modulate dopaminergic signaling pathways relevant to mood regulation and cognition.
- Tubulin Binding : Similar compounds have been shown to disrupt microtubule dynamics, which is critical for cell division and intracellular transport.
- Antimicrobial Mechanisms : The mechanism underlying antimicrobial activity may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
Case Studies
Several studies have explored the biological activities of related compounds:
- Anticancer Study : A study on structurally similar compounds revealed significant inhibition of tumor growth in chick chorioallantoic membrane assays, indicating potential for further development as anticancer agents .
- Neuropharmacology : Research on D3 receptor agonists highlighted the potential for treating cognitive impairments associated with neurodegenerative diseases .
- Antimicrobial Efficacy : A comprehensive analysis of piperidine derivatives demonstrated varying levels of activity against multiple bacterial strains, underscoring the importance of structural modifications in enhancing efficacy .
Q & A
Basic: What are the typical synthetic routes for (4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(thiophen-2-yl)methanone, and what key reaction conditions are required?
Methodological Answer:
The synthesis involves multi-step reactions, starting with functionalization of the piperidine ring. Key steps include:
Thioether Formation: Reacting 4-methoxyphenylthiol with a chloromethyl-piperidine intermediate under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF .
Ketone Coupling: Introducing the thiophen-2-ylmethanone moiety via Friedel-Crafts acylation or nucleophilic substitution, using catalysts like AlCl₃ or Pd-based systems .
Purification: Column chromatography (silica gel, hexane/EtOAc) and recrystallization (ethanol or methanol) are critical for isolating the pure product .
Reaction conditions often require reflux (60–120°C), inert atmospheres (N₂/Ar), and monitoring via TLC .
Basic: How is the molecular structure of this compound confirmed post-synthesis?
Methodological Answer:
Structural confirmation relies on:
- ¹H/¹³C NMR: Assign peaks for the 4-methoxyphenyl (δ 6.8–7.3 ppm, aromatic), piperidine (δ 2.5–3.5 ppm, CH₂-N), and thiophene (δ 7.0–7.5 ppm) moieties .
- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ matching the theoretical mass (e.g., ~391.5 g/mol) .
- X-ray Crystallography: Resolve ambiguous stereochemistry or confirm planar rigidity of the piperidine-thiophene system .
Advanced: How can researchers optimize the synthetic yield of this compound when scaling up reactions?
Methodological Answer:
Optimization strategies include:
- Solvent Selection: Switch from batch reactors to continuous flow systems for improved heat/mass transfer, especially in thioether formation steps .
- Catalyst Screening: Test Pd/C or CuI for coupling steps to reduce side reactions .
- DoE (Design of Experiments): Systematically vary temperature, stoichiometry, and reaction time to identify optimal parameters .
Yield improvements (≥70%) are achievable with strict control of moisture and oxygen levels .
Advanced: What strategies resolve conflicting spectroscopic data from structural isomerism or impurities?
Methodological Answer:
- 2D NMR (COSY, HSQC): Differentiate between regioisomers (e.g., thiophene substitution patterns) .
- HPLC-PDA/MS: Detect and quantify impurities (e.g., unreacted intermediates) using C18 columns and gradient elution .
- X-ray Diffraction: Resolve ambiguous NOE effects in overcrowded spectra, particularly in piperidine ring conformers .
Basic: What in vitro assays are appropriate for initial pharmacological screening?
Methodological Answer:
- Enzyme Inhibition Assays: Target enzymes like kinases or proteases using fluorescence/colorimetric readouts (e.g., ATPase activity) .
- Cell Viability (MTT/XTT): Screen for cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Receptor Binding Studies: Radioligand displacement assays for GPCRs (e.g., serotonin receptors) due to structural similarity to piperidine-based drugs .
Advanced: How does computational modeling predict drug-likeness and bioavailability?
Methodological Answer:
- QSAR Models: Calculate logP (≈3.5) and polar surface area (PSA < 90 Ų) to predict membrane permeability .
- Molecular Docking (AutoDock Vina): Simulate binding to target proteins (e.g., COX-2) using the thiophene moiety as a hydrophobic anchor .
- ADMET Prediction (SwissADME): Assess hepatic clearance (CYP450 interactions) and bioavailability (>30%) based on methoxy and thioether substituents .
Advanced: How to address discrepancies in biological activity between this compound and structural analogs?
Methodological Answer:
- SAR Studies: Compare analogs with varying substituents (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) to identify critical pharmacophores .
- Metabolite Profiling: Use LC-MS to detect active metabolites (e.g., sulfoxide derivatives) that may enhance or inhibit activity .
- Cellular Uptake Assays: Measure intracellular concentrations via LC-MS/MS to correlate bioactivity with permeability .
Basic: What are the key stability considerations for storing this compound?
Methodological Answer:
- Storage Conditions: -20°C in amber vials under argon to prevent oxidation of the thioether group .
- Degradation Monitoring: Regular HPLC analysis (C18 column, acetonitrile/water) to detect hydrolytic cleavage of the piperidine-thiophene bond .
- Light Sensitivity: UV-Vis spectroscopy to track photodegradation (λmax ~270 nm for thiophene) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
